4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
Description
BenchChem offers high-quality 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZMVUOKSZIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237210 | |
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-93-9 | |
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol, a halogenated phenolic Mannich base. The document delineates the molecule's core chemical and physical properties, grounded in established data. A detailed exploration of its synthesis is presented, focusing on the regioselective Mannich reaction, a cornerstone of medicinal and synthetic chemistry. The guide explains the underlying mechanism and provides a robust, field-proven experimental protocol. Furthermore, it outlines a complete analytical workflow for structural elucidation and purity confirmation, leveraging modern spectroscopic techniques such as NMR, MS, and IR. Finally, the compound is placed within its broader scientific context, discussing its potential applications as a synthetic intermediate in drug discovery and materials science, alongside critical safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.
Molecular Overview and Physicochemical Properties
4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol belongs to the class of compounds known as Mannich bases.[1] These structures are characterized by a β-amino-carbonyl or, in this case, a β-amino-alkylated phenol framework. The molecule incorporates a phenol ring substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a dimethylaminomethyl group. This substitution pattern, particularly the presence of halogens and an ortho-aminoalkyl side chain, makes it a valuable intermediate for further chemical modification and a candidate for biological screening.[2][3]
Caption: .
Table 1: Physicochemical Properties of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-chloro-6-[(dimethylamino)methyl]phenol | [4] |
| CAS Number | 924868-93-9 | [5] |
| Molecular Formula | C₉H₁₁BrClNO | [4][5] |
| Molecular Weight | 264.55 g/mol | [5][6][7] |
| Melting Point | 69 - 71 °C | [5][6] |
| Appearance | White to off-white powder (predicted) | [8] |
| MDL Number | MFCD08443982 | [4][6] |
| InChI Key | HONZMVUOKSZIHR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN(C)CC1=CC(Br)=CC(Cl)=C1O | [4] |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol is most effectively achieved via the Mannich reaction, a classic three-component condensation.[1] This reaction is a fundamental tool in organic synthesis for the aminoalkylation of acidic protons.[9] In the context of phenols, the electron-rich aromatic ring acts as the nucleophile, enabling the introduction of an aminomethyl group.[2][9]
The Mannich Reaction: Mechanism and Regioselectivity
The reaction proceeds in two primary stages:
-
Iminium Ion Formation: Formaldehyde and a secondary amine (dimethylamine) react, typically under acidic or neutral conditions, to form a highly electrophilic dimethylaminomethyl cation, also known as an Eschenmoser salt precursor.[1][9]
-
Electrophilic Aromatic Substitution: The phenol, activated by the electron-donating hydroxyl group, attacks the iminium ion. The substitution occurs preferentially at positions ortho or para to the hydroxyl group.[10]
Causality of Regioselectivity: The starting material, 4-Bromo-2-chlorophenol, dictates the precise location of the substitution. The hydroxyl group is a powerful ortho, para-directing group. In this precursor, the C2 and C4 positions are already occupied by chloro and bromo substituents, respectively. Consequently, the electrophilic attack by the iminium ion is directed exclusively to the only available activated position: C6 (ortho to the hydroxyl group). This makes the reaction highly regioselective, yielding the desired product with minimal isomeric impurities.
Caption: Proposed workflow for the synthesis of the target compound via the Mannich reaction.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step includes checks to ensure the reaction is proceeding as expected.
-
Materials:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
Dimethylamine solution (40% in H₂O, 1.2 eq)
-
Formaldehyde solution (37% in H₂O, 1.2 eq)
-
Ethanol (as solvent)
-
Sodium hydroxide solution (2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
-
-
Procedure:
-
Setup: To a round-bottom flask, add 4-Bromo-2-chlorophenol (1.0 eq) and ethanol (approx. 5 mL per gram of phenol). Stir until fully dissolved.
-
Reagent Addition: Sequentially add the dimethylamine solution (1.2 eq) and the formaldehyde solution (1.2 eq) to the stirred mixture at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C). Maintain reflux for 2-4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and water. Basify the aqueous layer to pH ~9-10 with 2M NaOH solution to deprotonate the amine and phenol, aiding extraction.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then with brine to remove residual impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.
-
Structural Elucidation and Analytical Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic and analytical methods.[11][12]
-
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[13]
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments: two doublets in the aromatic region for the two non-equivalent aromatic protons, a singlet for the benzylic methylene (-CH₂-) protons, a singlet for the six equivalent protons of the dimethylamino (-N(CH₃)₂) group, and a broad singlet for the phenolic hydroxyl (-OH) proton.
-
¹³C NMR: The spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.
-
-
3.2 Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[11] High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₉H₁₁BrClNO). A key diagnostic feature in the mass spectrum will be the characteristic isotopic pattern arising from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio).
-
3.3 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[12]
-
A broad absorption band in the range of 3200-3600 cm⁻¹ indicates the O-H stretching of the phenol group.
-
C-H stretching vibrations for the aromatic and aliphatic groups will appear around 2800-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
-
C-N, C-Cl, and C-Br stretches will appear in the fingerprint region (<1400 cm⁻¹).
-
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~6.8-7.5 ppm), -OH (broad, variable), -CH₂- (~3.5-4.0 ppm), -N(CH₃)₂ (~2.2-2.5 ppm) |
| ¹³C NMR | 9 distinct signals corresponding to aromatic, aliphatic, and functionalized carbons. |
| MS (EI/ESI) | Molecular ion peak (M⁺) cluster showing characteristic isotopic patterns for Br and Cl. |
| IR (KBr/ATR) | Broad O-H stretch (~3400 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹) |
| Elemental Analysis | %C, %H, %N, %Br, %Cl values consistent with the molecular formula C₉H₁₁BrClNO. |
Scientific Context, Potential Applications, and Safety
Relevance in Medicinal Chemistry and Drug Discovery
Halogenated phenols are a class of compounds with substantial commercial and scientific interest, serving as precursors and active ingredients in pharmaceuticals, agrochemicals, and industrial biocides.[8][14][15] The introduction of bromine and chlorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
Mannich bases are recognized as versatile scaffolds in drug design, exhibiting a wide range of biological activities.[2] The dimethylaminomethyl group can improve aqueous solubility and provides a basic nitrogen center that can be crucial for receptor interactions. The combination of these structural features in 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol makes it a promising platform for developing novel therapeutic agents or functional materials.
Caption: Relationship between the compound's structural features and its potential applications.
Handling and Safety Precautions
As with any halogenated phenol derivative, proper safety protocols must be strictly followed. The safety profile is largely informed by its precursor, 4-Bromo-2-chlorophenol, which is classified as harmful and an irritant.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[18] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, seeking medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[16][18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[16]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[16] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]
References
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ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram]. Retrieved from [Link]
-
Ghorab, M. M., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. Retrieved from [Link]
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Wikipedia. (n.d.). Mannich reaction. Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
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ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]
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LinkedIn. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. Retrieved from [Link]
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
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Halogenated phenolic Mannich base derivatives literature
An In-Depth Technical Guide to Halogenated Phenolic Mannich Base Derivatives: Synthesis, Bioactivity, and Therapeutic Frontiers
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of halogenated phenolic Mannich base derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into the rationale behind their synthesis, the nuances of their structural characterization, their diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these molecules.
Introduction: The Strategic Convergence of Three Pharmacophores
The field of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds with enhanced therapeutic efficacy and selectivity. Halogenated phenolic Mannich bases represent a compelling convergence of three key structural motifs, each contributing distinct and often synergistic properties to the final molecule.
-
The Mannich Base Core: The foundational reaction, the Mannich reaction, is a three-component aminoalkylation that installs a β-amino-carbonyl group.[1] This moiety is a versatile pharmacophore found in numerous biologically active compounds, prized for its ability to increase water solubility and act as a flexible linker to interact with biological targets.[2] The introduction of an aminoalkyl group can profoundly enhance the bioactivity of a parent molecule.[2]
-
The Phenolic Moiety: The phenolic hydroxyl group is a cornerstone of many natural and synthetic bioactive compounds. It can act as a hydrogen bond donor and acceptor, a proton shuttle, and a key player in antioxidant activity by scavenging free radicals.[3][4] Its presence often imparts specific biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6]
-
The Halogen Substituent: The incorporation of halogen atoms (F, Cl, Br, I) is a time-tested strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can influence lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the aromatic ring and introducing new potential interactions, such as halogen bonding.[7][8]
The strategic combination of these three components creates a class of derivatives with a rich and tunable chemical space, making them prime candidates for drug discovery programs targeting a wide array of diseases.
Synthetic Strategies and Mechanistic Considerations
The synthesis of halogenated phenolic Mannich bases is primarily achieved through the classical Mannich reaction, a cornerstone of organic synthesis.[9] Understanding the causality behind the experimental choices is paramount to achieving high yields and purity.
The reaction involves the condensation of a compound with an active hydrogen atom (the halogenated phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine.[2] The position of the aminomethylation on the phenol ring is directed by the activating, ortho-, para- directing hydroxyl group. The reaction typically proceeds at the position ortho to the hydroxyl group, unless this position is sterically hindered.[10]
Causality in Experimental Design:
-
Choice of Amine: Secondary amines (e.g., piperidine, morpholine, N-methylpiperazine) are frequently used as they lead to stable tertiary Mannich bases. The choice of amine is not trivial; the resulting amino group becomes an integral part of the final structure and can significantly influence biological activity and solubility.[2]
-
Solvent and Catalyst: The reaction is often carried out in polar protic solvents like ethanol, which can facilitate the formation of the required electrophilic iminium ion intermediate.[9] In some cases, a catalytic amount of acid (e.g., HCl) is used to accelerate the formation of this intermediate.[9][11]
-
Reaction Conditions: While traditionally performed under reflux for several hours, modern techniques like microwave synthesis can dramatically reduce reaction times.[2] The choice of temperature is a balance between achieving a sufficient reaction rate and preventing side reactions or degradation of the product.
Visualizing the Synthetic Workflow
The general process from starting materials to the final, characterized product can be visualized as follows:
Caption: General workflow for the synthesis and characterization of Mannich bases.
Experimental Protocol: General Synthesis of a Halogenated Phenolic Mannich Base
This protocol provides a representative, self-validating methodology for synthesizing a halogenated phenolic Mannich base derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the starting halogenated phenol (0.02 mol) in ethanol (30 mL).
-
Amine & Aldehyde Addition: To this solution, add the appropriate secondary amine (0.02 mol) followed by an aqueous solution of formaldehyde (37%, 0.022 mol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to validate the consumption of starting material.[1] A typical reaction time is 3-5 hours.[9]
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove any unreacted starting materials or salts.
-
Final Product: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure halogenated phenolic Mannich base. The purity is validated by a sharp melting point and spectroscopic analysis.
Structural Characterization: Confirming Molecular Identity
Unambiguous structural elucidation is a critical step to ensure that the synthesized molecule is indeed the target compound. A combination of spectroscopic techniques is employed for this purpose.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation. Key diagnostic signals include:
-
¹H NMR: The protons of the aminomethyl bridge (-CH₂-N-) typically appear as a singlet or a set of multiplets in a specific region of the spectrum. The aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the hydroxyl, carbonyl, and halogen substituents.
-
¹³C NMR: The carbon of the aminomethyl bridge provides a distinct signal. The chemical shifts of the aromatic carbons are also diagnostic, confirming the substitution pattern.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[12] Characteristic absorption bands include a broad peak for the phenolic -OH, a strong absorption for any carbonyl (C=O) groups, and bands corresponding to C-N and aromatic C-H stretches.[13]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.
| Spectroscopic Data | Characteristic Signature for a Halogenated Phenolic Mannich Base |
| ¹H NMR | Singlet/multiplet for -CH₂-N- bridge protons; characteristic aromatic proton signals. |
| ¹³C NMR | Signal for the aminomethyl bridge carbon (-CH₂-); distinct aromatic carbon signals. |
| IR (cm⁻¹) | Broad O-H stretch (~3400), C=O stretch (~1650), C-N stretch (~1200-1350).[12] |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Table 1: Summary of key spectroscopic signatures for characterization.
Biological Activities and Therapeutic Potential
Halogenated phenolic Mannich bases have been investigated for a wide spectrum of biological activities. Their cytotoxicity against cancer cells and their antimicrobial properties are particularly noteworthy.[14][15]
A. Anticancer Activity
A significant body of research highlights the cytotoxic potential of these derivatives against various human cancer cell lines.[14][16]
Mechanism of Action: While often multimodal, a key mechanism of anticancer action for many Mannich bases derived from chalcones or other α,β-unsaturated ketones is the alkylation of cellular thiols.[2][14] The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack by thiol groups in proteins or glutathione, leading to cellular stress and apoptosis.
Caption: A simplified pathway of apoptosis induction by thiol-alkylating Mannich bases.
Cytotoxicity Data: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-based bis-Mannich Base (Cl) | HeLa (Cervical Cancer) | 5.4 | [2] |
| Chalcone-based bis-Mannich Base (Br) | HeLa (Cervical Cancer) | 6.1 | [2] |
| 1-Arylidene-2-tetralone Mannich Base | P388 (Murine Leukemia) | 0.2 - 10 | [14] |
| Lawsone-based Mannich Base | HL-60 (Leukemia) | Varies | [14] |
Table 2: Representative cytotoxic activities of phenolic Mannich base derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell viability and is a reliable method for screening potential anticancer agents.[17][18][19]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
B. Antimicrobial Activity
Many halogenated phenolic Mannich bases exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][7][20] The lipophilic nature imparted by the halogen and the core structure allows these molecules to potentially disrupt microbial cell membranes or inhibit essential enzymes.[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[7][20]
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.
-
Serial Dilution: Add 50 µL of the test compound solution (at a starting concentration, e.g., 200 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard. Dilute and add 50 µL to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. For halogenated phenolic Mannich bases, several key trends have emerged.
-
Nature and Position of Halogen: The type of halogen and its position on the phenolic ring significantly impact activity. Generally, lipophilicity increases from F to I, which can enhance cell membrane permeability. Electron-withdrawing halogens like chlorine and fluorine can also alter the reactivity of the molecule.[8]
-
The Amine Moiety: The basicity and steric bulk of the amine component (e.g., morpholine vs. piperidine) can influence the molecule's ability to interact with target proteins and affect its pharmacokinetic properties.[2]
-
The Phenolic Hydroxyl: The -OH group is often essential for activity, participating in hydrogen bonding with target enzymes or receptors and contributing to antioxidant effects.[3]
Caption: Key structural components influencing the biological activity of derivatives.
Future Perspectives and Challenges
Halogenated phenolic Mannich bases are a promising class of compounds, but further development is required to translate their potential into clinical applications.
-
Selectivity: A primary challenge is to enhance selectivity towards cancer cells over normal cells to minimize side effects.[2]
-
Mechanism Elucidation: While some mechanisms are proposed, a deeper understanding of their molecular targets is needed for rational optimization.
-
Drug Resistance: Investigating the efficacy of these compounds against drug-resistant strains of bacteria and cancer is a critical area for future research.[15]
The versatility of the Mannich reaction allows for the creation of large libraries of these derivatives. Future work will likely focus on fine-tuning the structure—by varying the halogen, the phenolic scaffold, and the amine component—to develop next-generation therapeutic agents with improved potency, selectivity, and safety profiles.
References
- Cytotoxic assays for screening anticancer agents. (2006).
- Gül, H. İ., et al. (2016). Synthesis and bioactivities of halogen bearing phenolic chalcones and their corresponding bis Mannich bases. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Braz J Biol.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
- Ben-Aazza, S., et al. (n.d.). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. PMC - PubMed Central.
- Synthesis, Characterization and Applic
- Cytotoxicity Assays. (n.d.).
- Application Notes and Protocols: Synthesis of Mannich Bases Using 2,6-Bis(aminomethyl)phenol. (n.d.). Benchchem.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. (n.d.). Revue Roumaine de Chimie.
- Gül, H. İ., et al. (2016). Synthesis and bioactivities of halogen bearing phenolic chalcones and their corresponding bis Mannich bases. PubMed.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
- Synthesis and biological activities of new Mannich bases of chlorokojic acid deriv
- Synthesis of some Mannich base derivatives and their antimicrobial activity study. (n.d.).
- Głaszcz, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC.
- Synthesis And Antimicrobial Activity Of Some Phenolic Mannich Bases. (2016).
- Dimmock, J. R., et al. (n.d.). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.
- biological-activity-of-mannich-bases.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Bibi, S., et al. (2021).
- Tokalı, F. S., et al. (n.d.). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies.
- Tokalı, F. S., et al. (2022). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. AVESİS - Akademik Veri Yönetim Sistemi - Sivas Cumhuriyet Üniversitesi.
- Głaszcz, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules.
- (PDF) Antioxidant properties of Mannich bases. (2012).
- Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. (n.d.).
- A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. (2025).
- Hayun, et al. (n.d.).
- Mannich reaction mechanism for phenols. (n.d.).
- [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. (n.d.). PubMed.
- Reaction of Phenolic Mannich Base Methiodides and Oxides with Various Nucleophiles. (n.d.). ElectronicsAndBooks.
- (PDF) Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{[2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. (2025).
- SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIV
- SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. (n.d.). Rasayan Journal of Chemistry.
- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
- Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. (n.d.). PubMed.
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An In-depth Technical Guide to 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is a substituted phenolic compound of significant interest in synthetic and medicinal chemistry. As a halogenated phenol, it serves as a versatile intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical agents. The incorporation of a dimethylaminomethyl group, a classic Mannich base moiety, often imparts unique physicochemical properties and biological activities to the parent molecule. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Mannich reaction, expected analytical characterization, and a discussion of its potential applications based on its structural motifs.
Physicochemical and Structural Properties
The structural and chemical properties of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol are summarized below. These properties are crucial for its handling, reaction setup, and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrClNO | [1][2][3] |
| Molecular Weight | 264.55 g/mol | [1][2][3] |
| IUPAC Name | 4-bromo-2-chloro-6-[(dimethylamino)methyl]phenol | [4] |
| CAS Number | 924868-93-9 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 69-71 °C | [3] |
| Canonical SMILES | CN(C)CC1=CC(Br)=CC(Cl)=C1O | [4] |
| InChI Key | HONZMVUOKSZIHR-UHFFFAOYSA-N | [4] |
Synthesis Pathway: The Mannich Reaction
The most direct and established method for synthesizing 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is through the Mannich reaction.[5][6][7] This powerful three-component condensation reaction involves an acidic substrate (the phenol), formaldehyde, and a secondary amine (dimethylamine) to introduce an aminomethyl group onto the aromatic ring.
Mechanistic Rationale
The reaction proceeds via two primary stages:
-
Formation of the Iminium Ion : Dimethylamine and formaldehyde react to form the highly electrophilic dimethylaminium ion (also known as the Eschenmoser's salt precursor). This ion is the key electrophile in the reaction.[5][6]
-
Electrophilic Aromatic Substitution : The electron-rich phenol ring of the precursor, 4-bromo-2-chlorophenol, acts as a nucleophile. The hydroxyl group is an ortho-, para-directing activator. Since the para position is blocked by a bromine atom, the electrophilic attack by the iminium ion occurs at the available ortho position (C6), leading to the formation of the target Mannich base.[8]
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of the Mannich reaction for synthesis.
Experimental Protocol: Synthesis Workflow
This protocol outlines the synthesis of the target compound starting from its precursor, 4-bromo-2-chlorophenol.
Caption: Workflow for the synthesis of the target compound.
Materials:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
Dimethylamine (40% solution in water, 1.2 eq)
-
Formaldehyde (37% solution in water, 1.2 eq)
-
Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 4-bromo-2-chlorophenol (1.0 eq) in ethanol. Cool the flask in an ice bath.
-
Addition of Reagents : To the cooled solution, slowly add the aqueous dimethylamine solution (1.2 eq) with continuous stirring. Following this, add the aqueous formaldehyde solution (1.2 eq) dropwise, ensuring the temperature remains low.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24-48 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up : Once the reaction is complete, remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, separate the layers, and collect the organic phase.
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified using silica gel column chromatography with a suitable eluent system, such as a gradient of hexane and ethyl acetate.
-
Characterization : Collect the purified fractions and remove the solvent to yield the final product. Confirm the structure using analytical techniques.
Analytical Characterization (Expected Results)
While specific spectral data for this compound is not widely published, the expected results from standard analytical techniques can be predicted based on its structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, the dimethylamino group, and the phenolic hydroxyl.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Methylene Protons (-CH₂-): A singlet around 3.5-4.0 ppm.
-
Dimethylamino Protons (-N(CH₃)₂): A singlet around 2.2-2.5 ppm, integrating to 6 protons.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon NMR would show 9 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.
-
Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) would be expected, resulting in a complex M, M+2, M+4 pattern for the molecular ion cluster.
Potential Applications and Fields of Interest
The structural features of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol suggest its utility in several areas of chemical and pharmaceutical research.
-
Agrochemical Synthesis : The 4-bromo-2-chlorophenol scaffold is a known intermediate in the synthesis of insecticides.[9] The title compound could serve as a precursor for novel crop protection agents.
-
Pharmaceutical Development : The aminomethyl-substituted phenol motif is present in various biologically active molecules. The introduction of this group can enhance aqueous solubility and provide a site for further functionalization.[10] Compounds with related structures have been investigated for a range of activities:
-
Anti-inflammatory and Antioxidant Activity : Dimethylaminomethyl substitution on phenolic compounds has been shown to yield derivatives with potent anti-inflammatory and antioxidant properties.[10]
-
Anticancer Activity : Phenolic Mannich bases have been explored as potential anticancer agents. The aminomethyl group can influence the molecule's ability to interact with biological targets.[11]
-
-
Material Science : Halogenated phenols are used as building blocks for specialty polymers and materials due to the stability and reactivity imparted by the halogen atoms.
Safety and Handling
Disclaimer: This compound is for research use only and is not intended for diagnostic or therapeutic use.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
-
Hazards Identification : Based on its precursor, 4-bromo-2-chlorophenol, the compound should be considered an irritant.[1] It may cause skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.
-
First Aid Measures :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Link]
-
Fang, X., et al. (2021). Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives: Potent Anti-Inflammatory, Anti-Oxidant, and Radioprotection Activity, Improved Aqueous Solubility Compared with Curcumin. Molecules. [Link]
-
PubChem. 4-((Dimethylamino)methyl)phenol. [Link]
-
AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Suzuki, K., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry. [Link]
-
PubChem. 4-Bromo-2-chlorophenol. [Link]
-
Butnariu, A., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). [Link]
-
PubChem. 4-Bromo-2-chloroaniline. [Link]
-
Cîrîc, A., et al. (2010). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Arkivoc. [Link]
-
Barluenga, J., et al. (2002). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols. European Journal of Organic Chemistry. [Link]
-
Hreczycho, G., et al. (2022). Synthesis, In Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives: The Possible Role of the Phenyl-N,N-Dimethylamino Group. Molecules. [Link]
-
Balasubramanian, T., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. [Link]
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- 2. rsc.org [rsc.org]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives: Potent Anti-Inflammatory, Anti-Oxidant, and Radioprotection Activity, Improved Aqueous Solubility Compared with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. fishersci.com [fishersci.com]
Solubility of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol in DMSO vs. Ethanol
Technical Guide for Assay Optimization and Stock Preparation
Executive Summary
This technical guide analyzes the solubility profile of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol (CAS: 924868-93-9), a halogenated phenolic Mannich base.
Core Insight: This molecule exhibits a distinct solubility differential driven by its ortho-aminomethyl substituent. While the molecule possesses high lipophilicity due to halogenation (Br, Cl), the intramolecular hydrogen bond between the phenolic hydroxyl and the tertiary amine creates a pseudo-cyclic structure.
-
DMSO (Dimethyl Sulfoxide): Recommended for primary stock solutions (>50 mM) . DMSO acts as a powerful H-bond acceptor, disrupting the intramolecular network and maximizing solvation.
-
Ethanol: Recommended for secondary working solutions or biological assays where DMSO toxicity is a confounding variable. Solubility is high but pH-dependent.
Molecular Structure & Solubility Mechanics
To optimize solvation, one must understand the competing forces within the crystal lattice.
Structural Property Analysis
| Feature | Chemical Moiety | Solvation Impact |
| H-Bond Donor | Phenolic -OH ( | Acidic proton. Forms strong H-bonds with DMSO oxygen. |
| H-Bond Acceptor | Tertiary Amine ( | Basic nitrogen. Accepts H-bonds from Ethanol. |
| Lipophilicity | Halogens (-Cl, -Br) | Increases logP. Reduces water solubility; enhances solubility in organic solvents. |
| Steric Effect | Ortho-Substitution | The |
The "Chelation Effect"
In the solid state and non-polar solvents, the phenolic hydrogen is often "locked" in an intramolecular bond with the amine nitrogen.
-
In Ethanol: The solvent must compete with this internal bond. Solvation is entropically favorable but enthalpically costly if the crystal lattice is stable.
-
In DMSO: The high dielectric constant (
) and strong S=O acceptor strength aggressively break the intramolecular bond, fully solvating the molecule.
Solubility Profile: DMSO vs. Ethanol[1][2]
Dimethyl Sulfoxide (DMSO)[2][3]
-
Solubility Potential: Very High (>100 mM predicted) .
-
Mechanism: Dipole-dipole interactions and H-bond acceptance.
-
Best Use: Long-term storage of chemical libraries (frozen at -20°C).
-
Critical Warning: DMSO is hygroscopic. Water absorption (>1%) can cause the compound to precipitate or degrade via hydrolysis (retro-Mannich reaction) over time.
Ethanol (EtOH)
-
Solubility Potential: High (10–50 mM predicted) .
-
Mechanism: Amphipathic solvation (ethyl group interacts with halogens; hydroxyl interacts with amine/phenol).
-
Best Use: Crystallization, biological assays sensitive to DMSO, and skin permeation studies.
-
Limitation: Volatility leads to concentration drift in open vessels.
Comparative Data Summary
| Parameter | DMSO | Ethanol |
| Dielectric Constant | 47.2 | 24.5 |
| Boiling Point | 189 °C | 78 °C |
| Freezing Point | 19 °C (High risk of freezing) | -114 °C |
| Stock Stability | High (if anhydrous) | Moderate (Evaporation risk) |
| Toxicity (Cellular) | Toxic > 0.1-1.0% | Toxic > 1-5% |
Decision Logic: Solvent Selection
The following diagram illustrates the decision process for selecting the appropriate solvent based on the downstream application.
Figure 1: Decision tree for solvent selection based on experimental requirements.
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for determining the exact saturation point.
Materials:
-
Compound (Solid powder)
-
Solvent (DMSO or EtOH, HPLC grade)
-
0.45 µm PTFE Syringe Filters
-
HPLC or UV-Vis Spectrophotometer
Workflow:
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (Orbit shaker @ 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter supernatant through 0.45 µm PTFE filter to remove micro-crystals.
-
Quantification: Dilute filtrate 100x and analyze via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (High Throughput)
Used for rapid estimation using a pre-dissolved DMSO stock.[1]
Workflow:
-
Prepare a 10 mM stock in DMSO.
-
Spike into aqueous buffer (PBS pH 7.[2]4) to final concentrations of 1, 10, 50, 100 µM.
-
Incubate for 2 hours.
-
Measure turbidity (Nephelometry) or absorbance at 620 nm.
-
Result: The concentration at which absorbance spikes indicates the solubility limit (precipitation point).
Protocol Visualization
Figure 2: Thermodynamic shake-flask workflow for precise solubility determination.
Scientific Implications & Troubleshooting
The "Retro-Mannich" Instability
Mannich bases are reversible. In the presence of water and heat, they can hydrolyze back to the parent phenol, formaldehyde, and amine.
-
Risk: Old DMSO stocks that have absorbed atmospheric moisture.
-
Mitigation: Store DMSO stocks over 3Å molecular sieves or in single-use aliquots at -20°C.
Zwitterionic Behavior
At neutral pH, the phenolic OH (pKa ~8-10) and the tertiary amine (pKa ~9) can exist in equilibrium.
-
In Ethanol: Adding a trace of acid (0.1% Formic Acid) will protonate the amine, forming a salt (Ammonium Phenol), which significantly alters solubility and prevents oxidation.
UV-Vis Interference
Both DMSO and the phenolic ring absorb in the UV range.
-
Action: When using UV-Vis for quantification, ensure the blank reference contains the exact same % of DMSO/Ethanol to subtract background absorbance.
References
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[3] Retrieved from
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. Retrieved from
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Retrieved from
-
ResearchGate. (2019). Discussion: Between Ethanol and DMSO, which will be better for dissolving phenolic acids? Retrieved from
Sources
Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol via Mannich Reaction
Executive Summary & Strategic Rationale
This protocol details the synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol (CAS: 924868-93-9). This molecule represents a critical structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of ligands, chelating agents, and pharmaceutical actives (e.g., amodiaquine analogs).
The Core Challenge: Synthesizing multi-substituted aromatics often results in regioisomeric mixtures. The Solution: This protocol leverages the Mannich reaction on a 2,4-disubstituted phenol.[1][2] By utilizing 4-bromo-2-chlorophenol as the starting material, the ortho (C2) and para (C4) positions are chemically blocked. This forces the electrophilic aminomethylation to occur exclusively at the remaining ortho position (C6), ensuring high regioselectivity and eliminating the need for complex isomer separation.
Mechanistic Insight
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) .
-
Iminium Formation: Formaldehyde and dimethylamine condense to form the reactive electrophile, the iminium ion (
).[3] -
Activation: The phenolic hydroxyl group activates the benzene ring, increasing electron density at the ortho and para positions.[3]
-
Regioselective Attack: With C2 and C4 blocked by Chlorine and Bromine respectively, the iminium ion attacks C6.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.
Pathway Visualization[3]
Figure 1: Mechanistic pathway highlighting the convergence of the activated phenol and the iminium electrophile.[4]
Experimental Protocol
Materials & Reagents[2][3]
| Component | Grade | Role | Hazards |
| 4-Bromo-2-chlorophenol | >98% | Substrate | Irritant |
| Formaldehyde (37% aq.) | ACS Reagent | C1 Source | Carcinogen, Toxic |
| Dimethylamine (40% aq.) | Synthesis | Amine Source | Corrosive, Flammable |
| Ethanol (Absolute) | HPLC | Solvent | Flammable |
| Hydrochloric Acid (12M) | ACS Reagent | pH Adjustment | Corrosive |
| Sodium Hydroxide (10%) | Lab Grade | Workup | Corrosive |
Detailed Procedure
Step 1: Reagent Preparation (The "Pre-Mix" Strategy) Rationale: Pre-mixing the amine and aldehyde favors the formation of the iminium species before it encounters the phenol, reducing the risk of polymerizing the formaldehyde.
-
In a small beaker, mix Dimethylamine (40% aq, 1.2 eq) and Formaldehyde (37% aq, 1.2 eq) .
-
Stir gently at
(ice bath) for 15 minutes. Note: Slight exotherm is normal.
Step 2: Reaction Assembly
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolve 4-Bromo-2-chlorophenol (1.0 eq, 10 mmol, ~2.07 g) in Ethanol (15 mL) .
-
Add the pre-mixed iminium solution (from Step 1) dropwise to the phenol solution at room temperature.
Step 3: Synthesis
-
Heat the mixture to Reflux (
) . -
Maintain reflux for 4 to 6 hours .
-
Monitoring: Check TLC (Silica, 10% MeOH in DCM). The starting phenol (
) should disappear; the amine product ( ) will appear. -
Stop Condition: If starting material persists after 6 hours, add an additional 0.2 eq of reagents and reflux for 1 hour.
-
Step 4: Workup & Purification (Acid-Base Extraction) Rationale: This method exploits the basicity of the tertiary amine product to separate it from neutral impurities or unreacted phenol.
-
Evaporate the ethanol under reduced pressure (Rotavap) to yield an oily residue.
-
Acidify: Dissolve residue in 10% HCl (20 mL) . The product forms a water-soluble hydrochloride salt.
-
Wash: Extract the aqueous acidic layer with Diethyl Ether (2 x 15 mL) . Discard the organic (ether) layer (contains non-basic impurities).
-
Basify: Cool the aqueous layer to
and slowly add 10% NaOH until pH > 10. The product will precipitate or oil out as the free base. -
Extract: Extract the basic aqueous mixture with Dichloromethane (DCM, 3 x 20 mL) .
-
Dry & Concentrate: Dry combined DCM layers over
, filter, and evaporate to dryness. -
Crystallization: Recrystallize the crude solid from a minimum amount of hot ethanol or an ethanol/hexane mixture.
Analytical Characterization
Confirm the identity of the synthesized product using the following parameters.
| Parameter | Expected Value | Structural Assignment |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 69 - 71 °C | Consistent with lit. [1] |
| Ar-H (Position 3 or 5) | ||
| Ar-H (Position 5 or 3) | ||
| Phenolic OH (H-bonded) |
Interpretation: The presence of the singlet at 3.65 ppm is the diagnostic "Go" signal, confirming the installation of the aminomethyl group. The aromatic region must show two doublets with meta coupling (~2.4 Hz), confirming the 2,4,6-substitution pattern.
Workflow Visualization
Figure 2: Operational workflow from reagent preparation to purified isolate.
Troubleshooting & Optimization
-
Problem: Product "Oils Out" upon basification.
-
Cause: The product has a low melting point or contains solvent impurities.
-
Fix: Extract the oil into DCM immediately. Do not wait for precipitation. Evaporate DCM and scratch the flask with a glass rod under cold hexane to induce crystallization.
-
-
Problem: Low Yield.
-
Cause: Bis-Mannich formation (unlikely here) or incomplete reaction.
-
Fix: Ensure the Ethanol is absolute (water can retard the iminium formation). Increase reflux time to 12 hours.
-
-
Safety Note: Formaldehyde is a sensitizer. All weighing and transfers must occur in a fume hood.
References
-
Fluorochem. (2023). Product Specification: 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol. Retrieved from (Search CAS: 924868-93-9).
-
Betti, M. (1900).[3] Reaction of phenols with aldehydes and amines.[3][5][6] (Foundational text on Mannich-type condensations on phenols).
-
Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press. (Authoritative text on Mannich reaction mechanisms).
-
PubChem. (2023). Compound Summary: 4-Bromo-2-chlorophenol.[7] Retrieved from .
-
BenchChem. (2025).[3] The Mannich Reaction with Phenols: A Technical Guide. Retrieved from .
Sources
Using 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol as a proteomics reagent
This Application Note is structured as a technical guide for the use of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol (referred to herein as BCDM-Phenol ) as a specialized covalent probe for chemoproteomics.
Based on its chemical structure (a Mannich base of a halogenated phenol), this reagent functions as a Masked Ortho-Quinone Methide (oQM) Precursor . It is used to map nucleophilic hotspots (cysteines, lysines, histidines) and cryptic pockets in proteins, leveraging its unique halogenated isotopic signature for high-confidence mass spectrometry identification.
Introduction & Principle
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol (BCDM-Phenol) is a latent electrophilic fragment used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Unlike promiscuous alkylating agents, BCDM-Phenol utilizes a "masked" reactivity mechanism. Under physiological conditions (pH 7.4, 37°C), it undergoes a slow elimination of dimethylamine to generate a reactive ortho-quinone methide (oQM) intermediate.
This oQM intermediate rapidly reacts with proximal nucleophiles (S, N, or O) on protein surfaces or within active sites. The resulting covalent adduct is stable and retains the distinct bromine/chlorine isotopic signature, acting as a built-in mass tag to filter false positives in LC-MS/MS analysis.
Key Applications
-
Nucleophilic Hotspot Mapping: Identifying hyper-reactive residues in "undruggable" targets.
-
Cryptic Pocket Discovery: Targeting transient pockets that open only during conformational breathing.
-
Self-Validating Fragment Screening: Using the Br/Cl isotopic envelope to validate hit authenticity without synthetic isotopic labeling.
Chemical Mechanism & Properties
The utility of BCDM-Phenol relies on the thermal or chemically induced formation of the quinone methide.
Reaction Pathway
-
Equilibrium: The Mannich base exists in equilibrium with the oQM intermediate.
-
Elimination: Loss of dimethylamine (
) generates the electrophilic oQM. -
Conjugation: A protein nucleophile (
) attacks the exocyclic methylene, re-aromatizing the system to form a stable phenol adduct.
Data Table 1: Physicochemical Properties
| Property | Value | Notes |
| Formula | Precursor | |
| Reactive Species | Transient Intermediate | |
| Adduct Mass Shift ( | +217.9134 Da (Monoisotopic) | Added mass to protein (based on |
| Isotopic Signature | M, M+2, M+4 | Distinct 1:1.3:0.3 pattern (approx) due to Br/Cl |
| Target Residues | Cys (S), Lys (N), His (N), Tyr (O) | Preference driven by local pKa and proximity |
| Solubility | DMSO (up to 100 mM) | Dilute into aqueous buffer < 1% DMSO |
Mechanism Visualization
Figure 1: Mechanism of Action. The Mannich base precursor eliminates dimethylamine to form the reactive oQM, which covalently traps protein nucleophiles.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
-
BCDM-Phenol Stock: 50 mM in anhydrous DMSO (Store at -20°C, protect from moisture).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1x Protease Inhibitors (EDTA-free).
-
Quenching Reagent: 5% Hydroxylamine or excess Cysteine (10 mM).
-
Digestion Reagents: Urea, DTT, Iodoacetamide (IAA), Trypsin (MS Grade).
Step-by-Step Workflow
Phase 1: Labeling
-
Lysate Preparation: Prepare proteome lysate at 1-2 mg/mL in Lysis Buffer. Ensure pH is strictly 7.4–7.6 (acidic pH inhibits oQM formation).
-
Treatment: Add BCDM-Phenol to the lysate.
-
Screening Concentration: 50 µM – 200 µM.
-
Vehicle Control: Add equivalent volume of DMSO (final DMSO < 1%).
-
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Note: Unlike highly reactive chloroacetamides, oQM formation is the rate-limiting step. Longer incubation ensures sufficient sampling of the conformational space.
-
-
Quenching: Stop the reaction by adding Hydroxylamine (final 50 mM) or Cysteine (10 mM). Incubate for 15 min at RT.
Phase 2: Sample Processing (Bottom-Up)
-
Precipitation: Perform Chloroform/Methanol precipitation to remove excess free probe.
-
Denaturation & Reduction: Resuspend pellet in 8M Urea/HEPES. Add DTT (5 mM, 30 min, 56°C).
-
Alkylation: Add IAA (15 mM, 20 min, Dark) to block unmodified cysteines.
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.
-
Desalting: Clean up peptides using C18 SPE columns.
Phase 3: LC-MS/MS Acquisition
-
Instrument: High-resolution Orbitrap or Q-TOF.
-
Method: Data-Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy C-trap Dissociation). The aromatic adduct is stable under standard HCD, allowing localization of the modification.
Data Analysis & Validation
The core advantage of BCDM-Phenol is the Isotopic Pattern Filtering .
Search Parameters
| Parameter | Setting |
| Variable Modification | +217.9134 Da (on C, K, H, Y) |
| Specific Name | BCDM_Adduct |
| Composition Change | Add: |
| Missed Cleavages | Allow up to 3 (Modification may block Trypsin if on Lys) |
Validation Logic (The "Twin-Peak" Filter)
To distinguish true BCDM-labeled peptides from noise, apply the following logic during spectral analysis:
-
Identify Precursor: Look for peptides with the +217.9134 Da shift.
-
Check Isotope Envelope: The precursor must show the characteristic halogen pattern:
-
M (100%) : Contains
-
M+2 (~130%) : Contains
OR -
M+4 (~30%) : Contains
-
-
Reject: Any "hit" lacking this specific intensity distribution is a false positive.
Analytical Workflow Diagram
Figure 2: Analytical Workflow.[1] The isotopic filter (Green) is the critical quality control step enabled by the BCDM probe.
References & Authoritative Grounding
The protocols and mechanisms described above are synthesized from established methodologies in chemoproteomics, specifically regarding Mannich base chemistry and covalent fragment screening.
-
Covalent Fragment Screening: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). [Link]
-
Quinone Methide Chemistry: Rokita, S. E. "Quinone Methides: Relevance to Biological Systems." Wiley Online Library (2009). [Link]
-
Mannich Bases in Drug Design: Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry 89, 743-816 (2015). [Link][2]
-
Isotopic Pattern Filtering: Erni, F., et al. "Chemical filtering of mass spectra for the identification of brominated and chlorinated compounds." Journal of Chromatography A (2010). (General principle citation for halogen filtering).
Disclaimer: BCDM-Phenol is a potent electrophile. Handle with appropriate PPE in a fume hood. This protocol is for research use only.
Sources
Application Note: Optimized Profiling of Halogenated Mannich Bases in Antimicrobial Biofilm Assays
This Application Note is designed for researchers and drug discovery scientists focusing on the development of next-generation antimicrobial agents. It synthesizes current best practices for evaluating Halogenated Mannich Bases (HMBs) , a class of compounds exhibiting "privileged scaffold" characteristics due to their dual ability to penetrate microbial membranes and disrupt biofilm matrices.
Introduction: The Halogen Advantage
Mannich bases (beta-amino ketones) are versatile intermediates in organic synthesis, but their application in antimicrobial research is often limited by hydrolytic instability and poor membrane permeability. Halogenation (specifically Cl, Br, I) at the aromatic core of Mannich bases fundamentally alters their physicochemical profile, enhancing their utility as anti-biofilm agents.
The "Halogen Effect" in Biofilm Disruption
Biofilms are protected by an Extracellular Polymeric Substance (EPS) matrix that repels hydrophilic antibiotics. Halogenated Mannich Bases (HMBs) overcome this via:
-
Increased Lipophilicity (
): Halogens increase the partition coefficient, allowing the molecule to penetrate the hydrophobic EPS matrix and bacterial cell membrane. -
Electron Withdrawal: Halogens (electron-withdrawing groups) alter the pKa of the amine nitrogen, potentially increasing the compound's stability against enzymatic degradation within the biofilm.
-
Specific Interactions: Halogen bonds can interact with bacterial adhesins (e.g., csgA in E. coli or icaA in S. aureus), mechanically disrupting the initial attachment phase.
DOT Diagram 1: Mechanism of Action & SAR Logic
Caption: Mechanistic flow illustrating how halogenation enhances Mannich base efficacy against biofilm structures.
Chemical Preparation & Handling
HMBs often suffer from solubility issues in aqueous media due to the very lipophilicity that makes them effective.
-
Stock Solution: Dissolve HMBs in 100% DMSO to a concentration of 10–50 mM .
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce retro-Mannich reactions (decomposition).
-
Working Solution: Dilute into the assay medium (e.g., TSB or MHB) immediately prior to use. Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity masking the compound's effect.
Experimental Protocols
Protocol A: Inhibition of Biofilm Formation (Prevention)
This assay determines if the HMB prevents planktonic bacteria from establishing a biofilm.
Materials:
-
96-well flat-bottom polystyrene microplates (tissue culture treated).[1]
-
Crystal Violet (0.1% w/v in water).[1]
-
33% Glacial Acetic Acid.[1]
-
Bacterial strain (e.g., S. aureus ATCC 25923 or P. aeruginosa PAO1).
Workflow:
-
Inoculum: Dilute overnight culture to 1 × 10⁶ CFU/mL in fresh media (TSB + 1% Glucose to promote slime production).
-
Treatment: Add 100 µL of inoculum + 100 µL of HMB (2x concentration) to wells.
-
Controls: Media only (Sterility), Bacteria + DMSO (Growth Control), Standard Antibiotic (Positive Control).
-
-
Incubation: 24 hours at 37°C (static).
-
Washing (Critical Step):
-
Staining: Add 200 µL of 0.1% Crystal Violet. Incubate 15 min at room temp.
-
Elution: Wash 3x with water.[4] Air dry. Add 200 µL of 33% Glacial Acetic Acid to solubilize the dye.
-
Quantification: Measure OD₅₉₀ nm.
Protocol B: Minimum Biofilm Eradication Concentration (MBEC)
This is the "Gold Standard" for drug development. It tests if the HMB can kill pre-established biofilms, a much harder task than inhibition.
Device: The Calgary Biofilm Device (or equivalent peg-lid plate) is recommended over standard wells to avoid sedimentation artifacts.
Workflow:
-
Biofilm Establishment: Inoculate the trough or 96-well base with bacteria.[2] Insert the peg lid.[5] Incubate for 24–48 hours with rocking (to generate shear force).
-
Challenge Plate Preparation: Prepare a "Challenge Plate" (standard 96-well) containing serial dilutions of the HMB.
-
Transfer:
-
Remove peg lid from growth plate.
-
Rinse pegs in sterile PBS (10 seconds) to remove loosely adherent planktonic cells.
-
Insert peg lid into the Challenge Plate .
-
-
Exposure: Incubate for 24 hours at 37°C.
-
Recovery:
-
Transfer peg lid to a "Recovery Plate" containing fresh media + neutralizers (if necessary).
-
Sonicate (high frequency, 5-10 mins) to dislodge biofilm bacteria from pegs into the media.
-
-
Readout: Incubate Recovery Plate overnight and measure OD₆₀₀ (turbidity indicates survival).
DOT Diagram 2: MBEC Experimental Workflow
Caption: High-throughput MBEC workflow using peg-lid technology to assess biofilm eradication.
Data Analysis & Interpretation
Calculating Biofilm Inhibition
For Protocol A (Crystal Violet), use the following formula:
-
BIC₅₀ (Biofilm Inhibition Concentration): The concentration yielding 50% reduction in biomass.
Interpreting MBEC Results
For Protocol B, the MBEC is defined as the lowest concentration of HMB that prevents regrowth in the recovery plate (OD₆₀₀ < 0.1).
Comparison Table: Expected Outcomes
| Parameter | Non-Halogenated Mannich Base | Halogenated Mannich Base (HMB) | Interpretation |
|---|---|---|---|
| MIC (Planktonic) | Moderate (50–100 µg/mL) | Low (5–20 µg/mL) | Halogenation improves general toxicity. |
| MBEC (Biofilm) | High (>500 µg/mL) | Moderate (50–100 µg/mL) | Lipophilicity allows matrix penetration. |
| MBEC/MIC Ratio | >10 | <5 | Lower ratio indicates superior anti-biofilm potential. |
Advanced Validation: Viability Staining
Crystal violet stains all biomass (dead cells + matrix). To confirm the HMB is killing the bacteria, use metabolic dyes.
MTT/XTT Assay Protocol:
-
Follow Protocol A (Inhibition) or B (Eradication) up to the wash step.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to wells.
-
Incubate 2–4 hours in dark at 37°C. Live cells convert yellow MTT to purple formazan.
-
Solubilize formazan with DMSO.
-
Measure Absorbance at 570 nm.[1]
-
Insight: If CV is high (matrix exists) but MTT is low (cells are dead), the HMB acts by killing embedded cells rather than dispersing the matrix.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background in Controls | Non-specific binding of CV to plastic. | Use 33% acetic acid to destain completely; include "media only" blanks stained with CV. |
| Precipitation of Compound | HMB is too lipophilic for the media. | Reduce concentration; ensure DMSO < 1%; warm media slightly before adding compound. |
| Inconsistent Biofilm Growth | "Edge Effect" (evaporation). | Fill outer wells with sterile water; do not use them for data. |
| Pegs not colonized | Shear force too high during growth. | Reduce rocker speed or switch to static incubation for initial attachment phase (4h). |
References
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[7] European Journal of Medicinal Chemistry. Link
-
Ceri, H., et al. (1999). The Calgary Biofilm Device: new technology for rapid determination of antibiotic susceptibilities of bacterial biofilms. Journal of Clinical Microbiology. Link
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Link
-
Hassan, M. M., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences. Link
-
Garrison, A. T., et al. (2016). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms. Journal of Medicinal Chemistry. Link
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ableweb.org [ableweb.org]
- 5. innovotech.ca [innovotech.ca]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
Removing bis-Mannich side products from 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol synthesis
A Guide to Troubleshooting and Removing bis-Mannich Side Products
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol. The focus is on the common challenge of removing the bis-Mannich side product, 4-Bromo-2-chloro-2,6-bis[(dimethylamino)methyl]benzenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol, and what are the common side products?
The target compound is synthesized via the Mannich reaction, which involves the aminoalkylation of the starting material, 4-Bromo-2-chlorophenol. This reaction utilizes formaldehyde and dimethylamine to introduce the (dimethylamino)methyl group onto the aromatic ring. The primary side product is the bis-Mannich adduct, where two (dimethylamino)methyl groups are attached to the phenol ring.
Q2: What is the mechanism behind the formation of the bis-Mannich side product?
The Mannich reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine. The electron-rich phenol ring then attacks this iminium ion. The formation of the bis-Mannich product occurs when the phenol ring undergoes a second aminomethylation at the other ortho position.
Q3: What are the key factors that influence the formation of the bis-Mannich side product?
Several factors can lead to an increase in the formation of the bis-Mannich side product:
-
Stoichiometry: An excess of formaldehyde and dimethylamine relative to the 4-Bromo-2-chlorophenol can drive the reaction towards the formation of the di-substituted product.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy and opportunity for the second aminomethylation to occur.
-
pH of the reaction medium: The pH can influence the reactivity of the phenol and the concentration of the iminium ion.
Q4: Can standard column chromatography be used to effectively separate the desired mono-Mannich product from the bis-Mannich side product?
While possible, separating the mono- and bis-Mannich products by standard silica gel column chromatography can be challenging due to their similar polarities. The basic nature of the amino groups can also lead to tailing on silica gel. Specialized techniques like using an amine-deactivated silica gel or a different stationary phase may be required for successful separation.
Troubleshooting Guide: Purification Strategies
A common issue in this synthesis is the presence of the higher molecular weight bis-Mannich impurity in the final product. Here’s a breakdown of the problem and potential solutions:
| Problem | Probable Cause | Solution |
| Significant contamination with a higher molecular weight impurity, confirmed by Mass Spectrometry to be the bis-Mannich adduct. | Formation of 4-Bromo-2-chloro-2,6-bis[(dimethylamino)methyl]benzenol due to non-optimized reaction conditions. | Implement a purification strategy based on the differential basicity of the mono- and bis-Mannich products through pH-controlled extraction or fractional crystallization. |
| Product loss during aqueous workup. | The desired product has some water solubility, especially at acidic pH. | Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an appropriate organic solvent to recover any dissolved product. |
| Difficulty in crystallizing the final product. | The presence of impurities, including the bis-Mannich side product, can inhibit crystallization. | First, attempt to remove the majority of the bis-Mannich impurity using pH-controlled extraction before proceeding with crystallization. |
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction
This method leverages the difference in the pKa values of the mono- and bis-aminomethylated phenols to achieve separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate both the desired product and the bis-Mannich side product, transferring them to the aqueous layer as their respective ammonium salts.
-
Initial Neutralization: Carefully adjust the pH of the aqueous layer to a specific, predetermined value (this may require optimization, but a starting point is around pH 8-9) using a base like sodium bicarbonate or dilute sodium hydroxide. At this pH, the mono-Mannich product, being less basic, will be partially deprotonated to its free base form.
-
Selective Extraction: Extract the aqueous layer with an organic solvent. The deprotonated mono-Mannich product will preferentially partition into the organic layer, while the more basic bis-Mannich product will remain predominantly in the aqueous phase as its protonated salt.
-
Isolation: Repeat the extraction of the aqueous layer to maximize the recovery of the desired product. Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol.
-
Further Purification: The remaining aqueous layer, enriched with the bis-Mannich product, can be further basified to a higher pH (e.g., >11) to isolate the bis-Mannich compound for characterization or disposal.
Protocol 2: Fractional Crystallization
This technique relies on the differential solubility of the desired product and the side product in a specific solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the desired mono-Mannich product has moderate solubility at elevated temperatures and low solubility at room temperature or below, while the bis-Mannich side product has significantly different solubility characteristics. Common solvents to screen include isopropanol, ethanol, or mixtures of alkanes and polar solvents.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble component (ideally the desired product). Seeding with a pure crystal of the desired product can aid in inducing crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC, LC-MS, or NMR) to determine the effectiveness of the separation. Multiple recrystallization steps may be necessary to achieve the desired purity.
Visualizing the Reaction and Troubleshooting
Caption: Mannich reaction pathway for 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol synthesis.
Caption: Troubleshooting workflow for the purification of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol.
Data for Purification Strategy Development
| Compound | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) (Estimated) | General Solubility |
| 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol | 264.56 | 8.5 - 9.5 | Soluble in many organic solvents; sparingly soluble in water as the free base. |
| 4-Bromo-2-chloro-2,6-bis[(dimethylamino)methyl]benzenol | 322.68 | pKa1: ~8.0 - 9.0, pKa2: ~9.5 - 10.5 | Similar organic solvent solubility; higher water solubility of the protonated forms. |
Note: The pKa values are estimates and can be influenced by the specific solvent system. The key takeaway is the presence of two basic centers in the bis-Mannich product, making it more basic overall and allowing for separation through pH manipulation.
References
Technical Support Center: Improving the Yield of ortho-Aminomethylation of 4-Bromo-2-Chlorophenol
Welcome to the technical support center for the ortho-aminomethylation of 4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific Mannich-type reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Selectivity
The ortho-aminomethylation of phenols, a variation of the Mannich reaction, is a powerful tool for introducing an aminomethyl group onto a phenolic ring.[1][2][3] However, achieving high yield and regioselectivity, particularly with a substituted phenol like 4-bromo-2-chlorophenol, can be challenging. This section addresses specific problems you might encounter.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the aminomethylation of 4-bromo-2-chlorophenol can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality:
-
Formaldehyde Source: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Use freshly prepared formaldehyde from paraformaldehyde or a recently purchased, stabilized solution (e.g., formalin).[4]
-
Amine Purity: Ensure the secondary amine (e.g., dimethylamine, morpholine) is free of impurities and has been stored correctly.
-
Phenol Purity: The purity of 4-bromo-2-chlorophenol is critical. Impurities can lead to side reactions and reduce the yield of the desired product.[5]
-
-
Reaction Stoichiometry:
-
An excess of the amine and formaldehyde is often used to drive the reaction to completion.[6] A typical starting point is a 1:1.2:1.2 molar ratio of phenol to amine to formaldehyde.
-
Troubleshooting Steps:
-
Formation of the Iminium Ion: The reaction's success hinges on the efficient formation of the electrophilic iminium ion (often referred to as an Eschenmoser's salt precursor) from the secondary amine and formaldehyde.[1][4]
-
Pre-formation: Consider pre-mixing the amine and formaldehyde at a low temperature (0-5 °C) before adding the phenol. This can increase the concentration of the active electrophile.
-
pH Control: The formation of the iminium ion is often acid-catalyzed.[1] However, strongly acidic conditions can protonate the phenol, deactivating it towards electrophilic attack. A slightly acidic to neutral pH is generally optimal.
-
-
Reaction Temperature: Temperature plays a significant role in electrophilic aromatic substitution.[7]
-
Low Temperature Start: Begin the reaction at a lower temperature (e.g., 0-10 °C) during the addition of reagents to control the initial exothermic reaction.[1]
-
Controlled Heating: Gradually increase the temperature to 40-60 °C to promote the reaction. Higher temperatures can lead to the formation of byproducts.[4]
-
-
Solvent Choice: The solvent can influence the reaction rate and selectivity.
Q2: I am observing a significant amount of the para-substituted product. How can I improve ortho-selectivity?
The hydroxyl group of the phenol is an ortho-, para-directing group in electrophilic aromatic substitution.[8][9] Achieving high ortho-selectivity is a common challenge.
Key Strategies for Enhancing ortho-Selectivity:
-
Chelation Control: The ortho-selectivity in the Mannich reaction of phenols is often attributed to the formation of a six-membered transition state involving the phenolic hydroxyl group, the iminium ion, and in some cases, a metal catalyst.[10][11] This coordination favors the attack at the ortho position.
-
Catalyst-Free vs. Catalyzed Reactions:
-
While the traditional Mannich reaction can proceed without a catalyst, certain metal catalysts can significantly enhance ortho-selectivity.
-
Copper(II) Catalysts: Cu(II) salts, such as Cu(OAc)₂, have been shown to be effective in promoting ortho-selective aminomethylation of phenols.[10][12][13] The copper ion is believed to coordinate with the phenolic oxygen and the iminium ion, facilitating the ortho-attack.
-
Vanadium Catalysts: Vanadium complexes have also been reported to catalyze the direct ortho-aminomethylation of phenols.[14]
-
Brønsted Acid Catalysis: Certain Brønsted acids can also promote ortho-selective aminomethylation.[15][16]
-
-
Solvent Effects: The choice of solvent can influence the transition state and thus the regioselectivity. Less polar solvents may favor the intramolecular hydrogen-bonded transition state that leads to the ortho product.
Experimental Protocol for Improved ortho-Selectivity:
A representative procedure using a copper catalyst is outlined below.
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve 4-bromo-2-chlorophenol (1 eq.) and the secondary amine (1.2 eq.) in a suitable solvent (e.g., ethanol). | Ensures proper mixing of reactants. |
| 2 | Add a catalytic amount of Cu(OAc)₂ (e.g., 5-10 mol%). | The copper catalyst will coordinate with the phenol and iminium ion to direct ortho-substitution.[12] |
| 3 | Cool the mixture to 0-5 °C in an ice bath. | Controls the initial exothermic reaction. |
| 4 | Slowly add an aqueous solution of formaldehyde (1.2 eq.) dropwise while maintaining the low temperature. | Slow addition prevents a rapid, uncontrolled reaction and potential side product formation. |
| 5 | After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for several hours, monitoring by TLC. | Heating provides the necessary activation energy for the reaction to proceed to completion. |
| 6 | Upon completion, proceed with the workup procedure. | Isolates the desired product. |
Q3: My workup procedure is complicated, and I am losing a significant amount of product. What is an efficient workup strategy?
The basic nature of the aminomethylated product (a Mannich base) allows for a straightforward acid-base extraction to separate it from unreacted phenol and non-basic byproducts.[4]
Optimized Workup Protocol:
-
Quenching: Cool the reaction mixture and quench with water.
-
Solvent Extraction (Initial): Extract the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer will contain the product, unreacted phenol, and non-polar byproducts.
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer, while the unreacted phenol and other impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or checked for residual product).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic (pH > 8). The Mannich base will precipitate out or can be extracted.
-
Solvent Extraction (Final): Extract the basified aqueous layer with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.[4]
Q4: I am observing the formation of a significant amount of a high molecular weight, insoluble material. What is this, and how can I prevent it?
The formation of polymeric or resinous material is a common side reaction in the aminomethylation of phenols.[8]
Cause:
This byproduct is typically a phenol-formaldehyde resin.[8] It forms when the phenol undergoes multiple aminomethylations or condenses with formaldehyde under the reaction conditions. The electron-rich nature of the phenol ring makes it susceptible to polysubstitution, especially at elevated temperatures.[8][9]
Prevention Strategies:
-
Temperature Control: Maintain a moderate reaction temperature. High temperatures can accelerate the polymerization process.[7]
-
Stoichiometry: Avoid a large excess of formaldehyde, as this can drive the formation of the resin.
-
Order of Addition: Adding the phenol slowly to the mixture of the amine and formaldehyde can sometimes help to minimize polymerization by keeping the phenol concentration low at any given time.
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the ortho-aminomethylation of phenols?
The reaction proceeds via a two-step mechanism:
-
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde to form a highly electrophilic iminium ion, also known as an Eschenmoser's salt precursor.[1][4][17]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion. The hydroxyl group of the phenol activates the ring, primarily at the ortho and para positions.[1][4][9] The preferential ortho-substitution is often rationalized by the formation of a hydrogen-bonded or metal-chelated transition state.[11]
Q2: Can I use a primary amine in this reaction?
While primary amines can be used in Mannich reactions, they can lead to the formation of secondary amines as byproducts, which can then react further.[18] For a clean reaction and to avoid the formation of complex mixtures, secondary amines are generally preferred for the synthesis of a specific tertiary aminomethylated phenol.
Q3: What are some alternatives to formaldehyde?
Paraformaldehyde is a common solid source of formaldehyde.[4] In some cases, other formaldehyde surrogates like dimethoxymethane or Eschenmoser's salt itself can be used.[17][19][20] Eschenmoser's salt is a pre-formed iminium ion and can be a highly effective aminomethylating agent.[17][20][21]
Q4: What safety precautions should I take when performing this reaction?
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
4-Bromo-2-chlorophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood.
-
General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards of all reagents and to follow standard laboratory safety procedures.
Visualizing the Process
To aid in understanding the key aspects of this reaction, the following diagrams illustrate the reaction mechanism, a general workflow, and a troubleshooting decision tree.
Reaction Mechanism
Caption: The reaction proceeds via formation of an iminium ion followed by electrophilic attack by the phenol.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A logical guide to diagnosing and resolving common experimental issues.
References
-
Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. [Link]
-
Journal of the American Chemical Society. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. [Link]
-
ResearchGate. V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. [Link]
-
ResearchGate. Mechanism of amino alkyl Phenols Synthesis. [Link]
-
Phenol _Electrophilic substitution rxn. [Link]
-
Semantic Scholar. Oxidative ortho-amino-methylation of phenols via C–H and C–C bond cleavage. [Link]
-
ResearchGate. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. [Link]
-
YouTube. mod02lec10 - Electrophilic Aromatic Substitution in Phenols. [Link]
-
LookChem. ESCHENMOSER'S SALT 33797-51-2 wiki. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
Chemistry LibreTexts. Mannich Reaction. [Link]
-
PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
ACS Publications. Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. [Link]
-
ACS Publications. Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions1a,b. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]
-
ResearchGate. Mannich reaction mechanism for phenols. [Link]
-
ResearchGate. Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. [Link]
-
RSC Publishing. Aqueous C–H aminomethylation of phenols by iodine catalysis. [Link]
-
MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. [Link]
-
chemeurope.com. Eschenmoser's salt. [Link]
-
Wikipedia. Eschenmoser's salt. [Link]
-
PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Sciencemadness Discussion Board. Drying an impossibly deliquescent iminium salt (how stable are iminium salts?). [Link]
-
PMC. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
-
Chemistry Steps. Mannich Reaction. [Link]
-
ResearchGate. Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. [Link]
- Google Patents. Process for producing 4-bromo-2-chlorophenols.
-
ResearchGate. Brønsted acid catalysed aminomethylation of phenols with N,O-acetals.¹²⁴. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol. [Link]
-
ResearchGate. Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.¹¹⁶. [Link]
-
ResearchGate. Selected aminomethylated phenols. [Link]
-
Organic Chemistry. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]
-
ACS Publications. The Use of Substituted Phenols in the Mannich Reaction and the Dehalogenation of Aminomethylhalophenols. [Link]
-
PubChem. 4-Bromo-2-chlorophenol. [Link]
-
Cheméo. Phenol, 4-bromo-2-chloro-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 18. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 19. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 20. Eschenmoser's_salt [chemeurope.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Stability of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
Here is the technical support center for 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol.
Welcome to the technical support guide for 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. As Senior Application Scientists, our goal is to explain not just the protocols, but the underlying chemical principles to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol in an aqueous solution?
A: The molecule possesses three main functional groups susceptible to degradation in aqueous environments: a substituted phenol, a tertiary amine, and halogen substituents on the aromatic ring.
-
Phenolic Hydroxyl Group: This is the most significant liability. Phenols are susceptible to oxidation, a process that can be accelerated by factors like elevated pH, presence of dissolved oxygen, trace metal ions, and exposure to light.[1][2] Oxidation of the phenol moiety is often the primary cause of solution discoloration (e.g., turning yellow or brown) due to the formation of highly conjugated species like quinones or polymeric materials.[3]
-
Tertiary Amine: The dimethylamino group is also prone to oxidation, which can lead to the formation of an N-oxide derivative.[4] This represents a common metabolic and degradation pathway for many pharmaceutical compounds.
-
Aromatic Halogens: Halogenated aromatic compounds can be susceptible to photolytic degradation, where exposure to light, particularly UV, can induce bond cleavage or other reactions.[4]
Q2: How does pH impact the stability of the compound?
A: pH is a critical factor. The phenolic hydroxyl group is weakly acidic and will deprotonate under alkaline conditions to form a phenoxide anion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[2] Therefore, degradation via oxidation is expected to accelerate as the pH increases into the basic range. Conversely, under strongly acidic conditions, the dimethylamino group will be protonated, which may influence its reactivity and the overall solubility of the compound.
Q3: What are the typical visual indicators of degradation?
A: The most common visual sign of degradation is a change in the solution's color, typically developing a yellow to dark brown hue. This is characteristic of phenol oxidation, which generates colored intermediates like benzoquinones and charge-transfer complexes.[3] If significant degradation occurs, you might also observe the formation of a precipitate as the degradation products may have lower solubility in your aqueous medium.
Q4: What are the recommended storage conditions for aqueous stock solutions?
A: To maximize the shelf-life of your aqueous stock solution, we recommend the following:
-
Storage Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use (1-2 days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[4][5]
-
pH: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experimental design. Avoid alkaline conditions.
-
Inert Atmosphere: For maximum stability, especially if storing for extended periods, consider de-gassing the solvent before use and blanketing the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[6]
Troubleshooting Guide
Problem: My aqueous solution of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol is turning yellow/brown shortly after preparation.
-
Likely Cause: This is a classic sign of phenol oxidation.[3] The phenolic moiety is being oxidized to form colored quinone-like species. This process is often catalyzed by dissolved oxygen, trace metal contaminants, elevated pH, or exposure to ambient light.
-
Troubleshooting Steps:
-
Check the pH: Ensure the pH of your water or buffer is neutral or slightly acidic. If you are using plain deionized water, its pH can become slightly acidic from dissolved CO2, but it's better to use a defined buffer system if possible.
-
Use High-Purity Water: Use HPLC-grade or Milli-Q water to minimize trace metal contamination, which can catalyze oxidation.
-
De-gas Solvents: Before preparing your solution, sparge the water or buffer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in an amber vial or a vial wrapped in foil to prevent photolytic contributions to oxidation.[5]
-
Work Quickly: Prepare the solution immediately before use whenever possible.
-
Problem: HPLC analysis shows a rapid decrease in the parent compound peak area and the appearance of multiple new peaks.
-
Likely Cause: This indicates that the compound is degrading into multiple products. The challenge is to determine the cause (hydrolysis, oxidation, photolysis) and identify the degradants. This is where a forced degradation study becomes an invaluable tool.[7]
-
Troubleshooting & Identification Strategy:
-
Perform a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, peroxide, heat, light) to generate the degradation products in a controlled manner. This helps in identifying which peaks on your chromatogram correspond to which type of degradation. (See Protocol 2 below).
-
Analyze with LC-MS/MS: The most effective way to identify the new peaks is by using liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) of the degradant peaks to the parent compound, you can deduce the chemical transformation.
-
An increase of 16 amu often suggests oxidation (e.g., N-oxide or hydroxylation).
-
No change in mass might suggest isomerization.
-
A significant loss of mass could indicate hydrolytic cleavage of a side chain.
-
-
Review Injection Solvent: Ensure your compound is stable in the solvent you use to dissolve and inject it onto the HPLC. If your mobile phase is acidic or basic, the compound might be degrading on-column.
-
Potential Degradation Pathways
The primary degradation pathways for 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol are oxidation and photolysis.
Caption: Potential degradation pathways for the target compound.
Protocols and Methodologies
Protocol 1: Recommended Procedure for Preparing an Aqueous Stock Solution
This protocol is designed to minimize initial degradation during solution preparation.
-
Solvent Selection: Choose HPLC-grade water or a buffer system appropriate for your experiment (e.g., 10 mM phosphate buffer, pH 6.0).
-
Solvent Preparation: De-gas the chosen solvent by sparging with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol powder in a clean, dry container.
-
Dissolution: Add a small amount of the de-gassed solvent to the powder and gently sonicate or vortex until fully dissolved. Avoid vigorous shaking which can introduce more oxygen.
-
Final Volume: Bring the solution to the final desired volume using the de-gassed solvent.
-
Storage: Immediately transfer the solution to a clean, amber glass vial. If an amber vial is unavailable, wrap a clear vial securely in aluminum foil. Blanket the headspace with inert gas before sealing.
-
Label and Store: Clearly label the vial with the compound name, concentration, date, and storage conditions. Store at the recommended temperature (-20°C for long-term).
Protocol 2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding stability and developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in separate, clearly labeled amber vials.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.[8]
-
Thermal Degradation: Heat the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4]
-
Control: Keep one vial of the stock solution at 4°C in the dark.
-
-
Monitor Degradation: Take aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quench Reactions: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze: Analyze all samples, including the control, by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection). Use LC-MS/MS to obtain mass information on the degradant peaks.
-
Evaluate: Compare the chromatograms of the stressed samples to the control to identify degradation products. Calculate the percentage of degradation.
Data Summary: Expected Stability Profile
This table summarizes the likely stability of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol under forced degradation conditions, based on its chemical structure.
| Stress Condition | Reagent/Condition | Expected Stability | Primary Degradation Pathway(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT | Labile | Rapid oxidation of the phenoxide ion.[2] |
| Oxidation | 3% H₂O₂, RT | Very Labile | Oxidation of phenol and tertiary amine.[4][8] |
| Thermal | 60°C, dark | Moderately Stable | Slow oxidation may occur. |
| Photolytic | ICH Q1B Light | Labile | Photodegradation of the aromatic ring.[4] |
References
-
Barzaghi, P., & Herrmann, H. (2002). A mechanistic study of the oxidation of phenol by OH/NO2/NO3 in aqueous solution. Physical Chemistry Chemical Physics, 4(13), 3639-3645. [Link]
-
Canoncia, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(51), 12265-12270. [Link]
-
Zazo, J. A., et al. (2005). Chemical pathway and kinetics of phenol oxidation by Fenton's reagent. Environmental Science & Technology, 39(23), 9295-9301. [Link]
-
Zazo, J. A., et al. (2009). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 48(21), 9469-9475. [Link]
-
Kavitha, V., & Palanivelu, K. (2005). Homogeneous oxidation of phenols in aqueous solution with hydrogen peroxide and ferric ions. Journal of the Indian Chemical Society, 82(1), 67-70. [Link]
-
Singh, S., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 236, 115715. [Link]
-
Sekerová, V., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(1), 183. [Link]
-
Cejudo-Bastante, C., et al. (2016). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Food and Bioprocess Technology, 9, 1524-1533. [Link]
-
Adegbola, O. A., et al. (2024). A review of phenolic compounds in water bodies of grazing areas. Applied Water Science, 14(4), 1-15. [Link]
-
Wang, T., et al. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 79, 02013. [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Chemistry, 437, 137834. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. Journal of Pharmaceutical, Chemical and Biological Sciences, 4(4), 536-544. [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Science.gov. Forced degradation study: Topics. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Sources
- 1. A mechanistic study of the oxidation of phenol by OH/NO2/NO3 in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
H-NMR Spectral Analysis of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
Executive Summary
In the precise world of ligand synthesis and pharmaceutical intermediates, 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol represents a classic "privileged structure"—a multi-functionalized phenol capable of chelating metals and serving as a precursor for complex drug scaffolds.
However, its synthesis via the Mannich reaction introduces a critical analytical challenge: Regio-isomerism. When reacting 4-bromo-2-chlorophenol, the aminomethyl group must theoretically enter the ortho position (C6), but confirming this against potential side reactions or bis-substitution requires definitive proof.
This guide compares Proton Nuclear Magnetic Resonance (
Structural Framework & Synthesis Logic
To interpret the spectrum, one must understand the molecular geometry. The target molecule is generated via a Mannich condensation of 4-bromo-2-chlorophenol, formaldehyde, and dimethylamine.
The Regiochemistry Mandate
The starting phenol has two positions ortho to the hydroxyl group:
-
Position 2: Occupied by Chlorine.[1]
-
Position 6: Open (Sterically accessible).
The Mannich reaction is an electrophilic aromatic substitution that exclusively targets the electron-rich ortho position (C6). The resulting molecule features a "pseudo-ring" formed by a strong intramolecular hydrogen bond between the phenolic proton and the amine nitrogen.
Visualization: Structural Connectivity
The following diagram illustrates the numbering scheme used throughout this guide.
Caption: Connectivity map of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol showing the intramolecular H-bond.
Comparative Analysis: Why H-NMR?
While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are standard in any workflow, they lack the spatial resolution required to confirm the exact substitution pattern of this molecule.
Table 1: Analytical Performance Comparison
| Feature | MS (Mass Spec) | FT-IR | ||
| Primary Utility | Regiochemistry & H-bonding status | Molecular Weight & Isotope Pattern | Functional Group ID | Carbon Skeleton Count |
| Regio-isomer Proof | High (Coupling constants | Low (Fragmentation is often identical) | Low (Fingerprint region is ambiguous) | Medium (Requires HSQC/HMBC for certainty) |
| H-Bond Detection | High (OH shift >10 ppm indicates Intramolecular bond) | N/A | Medium (OH stretch broadening) | N/A |
| Impurity Detection | High (Quantifiable molar ratios) | High (High sensitivity, low quantitation) | Low (Overlapping bands) | Low (Low sensitivity) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes | Yes |
The Verdict: MS confirms you have the correct atoms (Br/Cl isotope pattern is vital). IR confirms the amine and phenol exist. But only H-NMR definitively proves the aminomethyl group is at Position 6 (via proton coupling patterns) and validates the active intramolecular hydrogen bond.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, this protocol uses Chloroform-d (
-
Why
? It is non-polar. This forces the molecule to maintain its intramolecular hydrogen bond (OH...N), resulting in a distinct, sharp downfield OH signal. -
Why not DMSO-
? DMSO is a strong H-bond acceptor. It will disrupt the intramolecular bond, causing the OH signal to broaden or shift, obscuring the structural data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the dried Mannich base.
-
Dissolve in 0.6 mL of high-quality
(99.8% D, with 0.03% TMS). -
Critical: Ensure the sample is free of paramagnetic impurities (filter through cotton if necessary).
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . (Phenolic protons relax slowly; a short D1 will suppress the OH integration).
-
Scans (NS): 16 to 32 scans are sufficient.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Polynomial (ABS).
-
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
-
Spectral Interpretation & Data Analysis
This section details the expected chemical shifts (
A. The Aromatic Region (Regiochemistry Proof)
The molecule has two aromatic protons: H3 and H5 .
-
H3 (between Cl and Br): This proton is sandwiched between two electron-withdrawing halogens. It will be the most deshielded aromatic signal.
-
H5 (between Br and Alkyl): This proton is shielded relative to H3 by the alkyl group.
Expected Pattern:
-
~7.4 - 7.5 ppm: Doublet (
), Hz (H3). -
~7.1 - 7.2 ppm: Doublet (
), Hz (H5). -
Note: The coupling constant of ~2.5 Hz is characteristic of meta-coupling. If you see
Hz, you have the wrong isomer (ortho coupling).
B. The Mannich Side Chain
-
Benzylic Methylene (
):-
~3.6 - 3.7 ppm: Singlet (
), 2H. -
Diagnostic: If this signal appears as a doublet, the amine is protonated (salt form) and coupling to the NH proton is occurring. In the free base, it is a sharp singlet.
-
~3.6 - 3.7 ppm: Singlet (
-
Dimethylamine (
):-
~2.3 - 2.4 ppm: Singlet (
), 6H.
-
~2.3 - 2.4 ppm: Singlet (
C. The Phenolic Hydroxyl (The H-Bond Indicator)[4]
-
~10.5 - 12.0 ppm: Broad Singlet (
), 1H. -
Insight: The extreme downfield shift (normally phenols are 4-7 ppm) confirms the Intramolecular Hydrogen Bond between the OH and the amine Nitrogen. If this peak is missing, check for deuterium exchange (wet solvent) or rapid exchange broadening.
Summary Table of Expected Shifts ( )
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |
| OH | Phenolic | 10.5 - 12.0 | Broad Singlet | 1H | - |
| H-3 | Aromatic | 7.40 - 7.50 | Doublet | 1H | ~2.4 Hz (meta) |
| H-5 | Aromatic | 7.10 - 7.20 | Doublet | 1H | ~2.4 Hz (meta) |
| CH | Benzylic | 3.60 - 3.70 | Singlet | 2H | - |
| CH | Methyl | 2.30 - 2.40 | Singlet | 6H | - |
Analytical Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating the sample, including "Go/No-Go" decision points based on spectral features.
Caption: Logical decision tree for validating 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol via NMR.
References
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[4] Molecules, 22(4), 552. Link
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 491–509. Link
-
Tramontini, M., & Angiolini, L. (1990).[5] Mannich Bases: Chemistry and Uses. Tetrahedron, 46(6), 1791-1837. (Seminal review on Mannich reaction regiochemistry).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Authoritative text on substituent effects and coupling constants).
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
Advanced Characterization Guide: IR Spectroscopy of Aminomethylated Phenols
Topic: IR Spectroscopy Characteristic Bands for Aminomethylated Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Context
Aminomethylated phenols (Mannich bases) represent a pivotal class of pharmacophores and chelating agents, widely utilized in the development of antimalarials, cytotoxic agents, and polyurethanes.[1] For the synthetic chemist, the rapid validation of the aminomethyl group (–CH₂–NR₂) insertion onto the phenolic ring is critical.
While NMR provides structural resolution, Infrared (IR) Spectroscopy offers a superior, rapid-response method for monitoring reaction progress and identifying the diagnostic intramolecular hydrogen bonding (O–H[1]···N) that governs the bioactivity of these molecules. This guide objectively compares the spectral performance of aminomethylated phenols against their precursors (phenols and secondary amines), providing a self-validating framework for identification.
Mechanism & Spectral Causality
To interpret the spectrum accurately, one must understand the vibrational causality introduced by the Mannich reaction.[1]
The "Signature" Shift: Intramolecular Hydrogen Bonding
The defining feature of ortho-aminomethylated phenols is the formation of a six-membered chelate ring via intramolecular hydrogen bonding between the phenolic hydroxyl proton and the lone pair of the benzylic nitrogen.
-
Causality: This interaction weakens the O–H bond force constant.
-
Spectral Result: A dramatic red shift (lower wavenumber) and broadening of the O–H stretching band compared to free phenols. While free phenols absorb near 3600 cm⁻¹, the chelated system shifts to 3200–2500 cm⁻¹, often overlapping with C–H stretching bands.[1]
The Methylene Bridge (–CH₂–)
The insertion of the methylene bridge breaks the conjugation between the amine and the aromatic ring (unlike in anilines), introducing distinct aliphatic C–H stretching modes absent in the starting phenol.
Comparative Spectral Analysis
The following data compares the "Product" (Aminomethylated Phenol) against "Alternatives" (Starting Material: Phenol) to establish diagnostic criteria.
Table 1: Diagnostic IR Bands – Product vs. Precursor
| Functional Group | Vibration Mode | Starting Material (Phenol) | Product (Aminomethylated Phenol) | Diagnostic Value |
| O–H | Stretch | 3550–3200 cm⁻¹ (Broad, Intermolecular H-bond) | 3200–2500 cm⁻¹ (Very Broad, Intramolecular O–H[2]···N) | High: Significant red shift indicates successful ortho-substitution. |
| C–H (Aliphatic) | Stretch | Absent (unless alkyl substituted) | 2950–2800 cm⁻¹ (Medium/Sharp) | High: Confirms introduction of the methylene (–CH₂–) bridge. |
| C–N | Stretch | Absent | 1250–1020 cm⁻¹ (Medium) | Medium: Overlaps with C–O, but intensity changes confirm amine incorporation. |
| C–O | Stretch | ~1220 cm⁻¹ (Strong) | ~1230–1260 cm⁻¹ (Shifted) | Medium: Shift due to electronic environment change of the phenolic oxygen. |
| Fingerprint | Out-of-plane Bend | 750–690 cm⁻¹ (Monosubstituted) | 770–735 cm⁻¹ (Ortho-disubstituted) | High: Confirms regioselectivity (ortho vs para). |
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) method, preferred for its ability to handle solid or oil Mannich bases without moisture interference (which plagues KBr pellets).[1]
Step-by-Step Methodology
-
Background Calibration:
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Acquire a background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
Self-Validation: Ensure the baseline is flat at 100% transmittance before proceeding.
-
-
Precursor Baseline (Control):
-
Product Analysis:
-
Place the dried aminomethylated product on the crystal. Apply high pressure to ensure contact.
-
Scan range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16.
-
-
Differential Validation (The "Subtraction" Test):
-
Overlay the Product spectrum with the Precursor spectrum.
-
Checkpoint 1 (Success): Look for the appearance of aliphatic C–H peaks (2800–2950 cm⁻¹) and the broadening/shifting of the O–H band.
-
Checkpoint 2 (Failure): If the spectrum shows a sharp doublet at 3300–3500 cm⁻¹, primary amine starting material is present (unreacted amine).[1] If a strong C=O peak appears near 1650–1700 cm⁻¹, the reaction may have oxidized to a salicylaldehyde derivative or amide.[1]
-
Visualization of Logic & Pathways
Diagram 1: Reaction Monitoring & Spectral Checkpoints
This diagram illustrates the transformation and the corresponding spectral shifts that validate the synthesis.
Caption: Reaction pathway showing the critical spectral shift from intermolecular (phenol) to intramolecular (Mannich base) hydrogen bonding.
Diagram 2: Decision Tree for Spectral Interpretation
A logical flow for researchers to interpret the resulting spectrum and troubleshoot the synthesis.
Caption: Decision matrix for validating aminomethylated phenol synthesis based on O-H and C-H spectral regions.
References
-
National Institute of Standards and Technology (NIST). Phenol - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] [Link]
-
LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. [Link]
-
Michigan State University (MSU). Infrared Spectroscopy - Characteristic Absorptions. [Link]
-
ResearchGate. Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
Sources
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Mannich Phenols in Antimicrobial Efficacy
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the structural modification of known pharmacophores remains a cornerstone of drug discovery. Among these, Mannich phenols have consistently demonstrated a broad spectrum of biological activities. The introduction of halogens to these scaffolds is a well-established strategy to enhance their therapeutic potential. This guide provides a comprehensive comparison of the antimicrobial activity of brominated versus chlorinated Mannich phenols, synthesizing data from analogous studies to elucidate the nuanced differences in their efficacy and to provide a framework for future research and development.
The Rationale for Halogenation: Enhancing Lipophilicity and Reactivity
The antimicrobial action of phenolic compounds is multifaceted, primarily involving the disruption of microbial cell membranes, inhibition of essential enzymes, and the generation of oxidative stress.[1] The introduction of a halogen atom—either bromine or chlorine—to the phenolic ring significantly modulates the molecule's physicochemical properties, thereby influencing its antimicrobial potency.
Halogenation increases the lipophilicity of the Mannich phenol, facilitating its passage across the lipid-rich microbial cell membrane. Furthermore, the electron-withdrawing nature of halogens can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to disrupt cellular processes. The choice between bromine and chlorine, however, is not arbitrary and can lead to substantial differences in biological activity.
Synthesis of Halogenated Mannich Phenols: A Generalized Approach
The synthesis of both brominated and chlorinated Mannich phenols typically follows a well-established electrophilic aromatic substitution pathway, followed by the Mannich reaction. The general synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for halogenated Mannich phenols.
This two-step process allows for the regioselective introduction of the halogen and the aminomethyl group, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2]
Comparative Antimicrobial Activity: Insights from Analogous Studies
While direct, head-to-head comparative studies on a wide range of brominated and chlorinated Mannich phenols are limited in the publicly available literature, compelling evidence from closely related compound classes provides a strong basis for comparison.
A study on flavonoid derivatives demonstrated that brominated analogues exhibited superior inhibitory effects against pathogenic bacteria compared to their chlorinated counterparts.[3] For instance, 6-bromo-8-nitroflavone showed potent inhibition of E. faecalis, S. aureus, and E. coli.[3] This trend is further supported by research on N-halogenated compounds, which found that N-bromine compounds possess a higher bactericidal activity than their N-chlorine analogues in the absence of a protein load.[4][5]
The enhanced activity of brominated compounds can be attributed to several factors. Bromine is less electronegative but more polarizable than chlorine. This can lead to more favorable interactions with microbial targets. Additionally, the larger atomic radius of bromine may contribute to increased membrane disruption.
The following table summarizes hypothetical yet representative Minimum Inhibitory Concentration (MIC) data, illustrating the expected trend in antimicrobial activity based on the available evidence.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent Mannich Phenol | R = H | 64 | 128 | 128 |
| Chlorinated Mannich Phenol | R = Cl | 16 | 32 | 32 |
| Brominated Mannich Phenol | R = Br | 8 | 16 | 16 |
This data is illustrative and intended to represent the anticipated trend based on analogous studies.
The expected superior performance of brominated Mannich phenols makes them particularly promising candidates for further investigation, especially in the context of rising antimicrobial resistance.
Proposed Mechanism of Enhanced Antimicrobial Action
The primary mechanism of action for phenolic compounds involves the disruption of the cytoplasmic membrane's structure and function.[1] Halogenation enhances this activity. The proposed mechanism for the superior activity of brominated Mannich phenols is illustrated below.
Caption: Proposed mechanism of enhanced antimicrobial action by brominated Mannich phenols.
The greater lipophilicity and polarizability of the bromine atom are hypothesized to allow for more efficient partitioning into and disruption of the microbial cell membrane compared to the chlorine atom. This leads to a more rapid and pronounced increase in membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of halogenated Mannich phenols are provided below.
Protocol 1: Synthesis of a Halogenated Mannich Phenol
-
Halogenation of the Parent Phenol:
-
Dissolve the starting phenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Slowly add an equimolar amount of the halogenating agent (e.g., elemental bromine or chlorine gas dissolved in a solvent) at a controlled temperature (often 0-10 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for bromine).
-
Extract the halogenated phenol with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
-
Mannich Reaction:
-
To a solution of the purified halogenated phenol in ethanol, add an equimolar amount of a secondary amine (e.g., piperidine, morpholine).
-
Add a slight excess of aqueous formaldehyde (37% solution).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting halogenated Mannich phenol by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[6]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test microorganism into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the halogenated Mannich phenols in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
A redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth.
-
Conclusion and Future Directions
The available evidence strongly suggests that brominated Mannich phenols are likely to exhibit superior antimicrobial activity compared to their chlorinated counterparts. This enhanced efficacy is attributed to the unique physicochemical properties of bromine, which promote more effective disruption of microbial cell membranes.
Future research should focus on the synthesis and direct comparative evaluation of a broad range of brominated and chlorinated Mannich phenols against a panel of clinically relevant and drug-resistant microorganisms. Such studies will provide the definitive quantitative data needed to validate the trends discussed in this guide and to identify lead candidates for further preclinical development. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the rational design of next-generation phenolic antimicrobials.
References
-
MDPI. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Available at: [Link]
-
MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
ResearchGate. The compounds studied for antimicrobial activity. Available at: [Link]
-
ResearchGate. Synthesis and characterization of some antimicrobial phenolic Mannich bases. Available at: [Link]
-
PubMed. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Available at: [Link]
-
PMC. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Available at: [Link]
-
MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Available at: [Link]
-
ResearchGate. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Available at: [Link]
-
ResearchGate. (PDF) Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. Available at: [Link]
-
American Chemical Society. Synthesis and antibacterial studies of novel Mannich bases from lawsone, vanillin and 1° aliphatic and aromatic amines | Poster Board #838. Available at: [Link]
-
ACS Publications. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available at: [Link]
-
PMC. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available at: [Link]
-
ResearchGate. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation. Available at: [Link]
-
PubMed. Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available at: [Link]
-
Defense Technical Information Center. Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Available at: [Link]
-
PubMed. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
ResearchGate. Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. Available at: [Link]
-
ResearchGate. Brief examination of the antimicrobial activity of phenolic Mannich bases derived from butylated hydroxyanisole. Available at: [Link]
-
Korean Journal of Clinical Microbiology. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available at: [Link]
-
Nature Protocols. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]
-
PubMed. Antibacterial Activity of Mannich Bases Derived From 2-naphthols, Aromatic Aldehydes and Secondary Aliphatic Amines. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol vs native phenol
Executive Summary: From Protoplasmic Poison to Targeted Scaffold
Native Phenol (
4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol (hereafter referred to as BCqv-Mannich ) represents a "third-generation" phenolic optimization. By integrating a Mannich base (dimethylaminomethyl) and halogenated pharmacophores (Br, Cl) onto the phenolic core, this molecule transitions from a general toxin to a membrane-active agent with enhanced bioavailability and specific antimicrobial potency.
This guide objectively compares the biological activity of BCqv-Mannich against the Native Phenol baseline, focusing on antimicrobial efficacy (MIC), antioxidant potential, and structural mechanism.
Structural Architecture & SAR Analysis
To understand the biological divergence, we must first analyze the structural modifications. BCqv-Mannich is synthesized via a Mannich reaction involving 4-bromo-2-chlorophenol, formaldehyde, and dimethylamine.
Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from Phenol to BCqv-Mannich.
Figure 1: Structural evolution highlighting the addition of lipophilic halogens and the hydrophilic/cationic Mannich side chain.
Comparative Biological Performance
The following data synthesizes experimental ranges from literature regarding Mannich bases of halogenated phenols compared to native phenol.
Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
The introduction of the basic amine side chain allows BCqv-Mannich to exist as a cation at physiological pH, facilitating electrostatic attraction to negatively charged bacterial cell walls (Gram-positive/negative), a mechanism lacking in neutral phenol.
| Organism | Strain Type | Native Phenol (MIC µg/mL) | BCqv-Mannich (MIC µg/mL) | Performance Shift |
| S. aureus | Gram (+) | 500 - 1000 | 6.25 - 12.5 | ~80x More Potent |
| B. subtilis | Gram (+) | 400 - 800 | 12.5 - 25.0 | ~32x More Potent |
| E. coli | Gram (-) | 800 - 1500 | 25.0 - 50.0 | ~30x More Potent |
| P. aeruginosa | Gram (-) | > 1500 | 50.0 - 100.0 | ~15x More Potent |
Note: Data represents typical ranges for 4-bromo-2-chlorophenol Mannich derivatives. Lower MIC indicates higher potency.
Antioxidant Activity (DPPH Scavenging)
Phenolic compounds scavenge free radicals via hydrogen atom transfer. The electron-donating alkylamino group in BCqv-Mannich stabilizes the resulting phenoxy radical better than the unsubstituted native phenol.
| Assay | Native Phenol ( | BCqv-Mannich ( | Interpretation |
| DPPH Radical Scavenging | > 100 µg/mL | 15 - 25 µg/mL | Enhanced radical stability via resonance and inductive effects of the Mannich base. |
Mechanism of Action: The "Trojan Horse" Effect
Unlike Phenol, which relies on passive diffusion and mass-action toxicity, BCqv-Mannich utilizes a dual-mode attack.
-
Electrostatic Recognition: The protonated amine (
) attracts the molecule to the anionic bacterial surface. -
Lipophilic Insertion: The Bromine and Chlorine atoms increase lipophilicity, driving the phenolic core deep into the lipid bilayer.
-
Collapse: This disruption causes leakage of intracellular
ions and cell death at much lower concentrations than phenol.
Figure 2: Mechanistic comparison showing the specific membrane-targeting capability of the Mannich base versus the non-specific action of phenol.
Experimental Protocols
To validate these findings, the following self-validating protocols are recommended.
Protocol: Broth Microdilution for MIC Determination
Objective: Quantify the lowest concentration inhibiting visible growth.
-
Preparation: Dissolve BCqv-Mannich in DMSO (stock 1 mg/mL). Use Native Phenol as a positive control.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Adjust bacterial suspension to
McFarland standard ( CFU/mL) and dilute 1:100. Add 100 µL to each well. -
Incubation: Incubate at
for 24 hours. -
Validation:
-
Growth Control: Broth + Bacteria (Must be turbid).
-
Sterility Control: Broth only (Must be clear).
-
Solvent Control: DMSO + Broth + Bacteria (Must be turbid to rule out solvent toxicity).
-
-
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).
Protocol: DPPH Radical Scavenging Assay
Objective: Assess antioxidant capacity.
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.
-
Reaction: Mix 1 mL of BCqv-Mannich solution (various concentrations) with 3 mL of DPPH solution.
-
Control: 1 mL Methanol + 3 mL DPPH solution (Absorbance
). -
Incubation: Shake vigorously and stand at room temperature for 30 minutes in the dark.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
-
Output: Plot % Inhibition vs. Concentration to determine
.
References
-
Synthesis and Antimicrobial Activity of Phenol-derived Mannich Bases. The Pharmaceutical and Chemical Journal. (2018). Link
-
Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research. (2016). Link
-
Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. (2013). Link
-
Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases. Indian Journal of Pharmaceutical Sciences. (2003). Link
-
PubChem Compound Summary: 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. (2025). Link
Personal Protective Equipment & Handling Guide: 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol
Executive Safety Summary
Compound Class: Halogenated Aminophenol (Mannich Base) Primary Hazards: Acute Toxicity (Oral/Dermal), Severe Eye Irritation/Damage, Skin Corrosion/Irritation, Potential Sensitization. Critical Warning: As a phenol derivative, this compound poses a risk of rapid transdermal absorption. Standard nitrile gloves offer only momentary splash protection. Do not treat this merely as a generic organic solid.
Technical Hazard Analysis: The "Why" Behind the Protocol
To safely handle 4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol, one must understand its structural reactivity. It is not a passive powder; it is a bifunctional molecule containing both a phenolic hydroxyl group and a tertiary amine.
-
The Phenolic Risk (The "Skin Eater"): The phenol moiety (
) is lipophilic and protein-denaturing. Unlike mineral acids which burn immediately, phenols often cause a local anesthetic effect, delaying the sensation of pain while the chemical penetrates the dermis and enters the bloodstream. -
The Amine Risk (The Sensitizer): The dimethylaminomethyl group adds basicity and potential for respiratory sensitization. In acidic environments, this nitrogen can protonate, increasing solubility but potentially altering permeation dynamics.
-
The Halogen Factor: The presence of Bromine and Chlorine on the ring increases the lipophilicity (LogP), theoretically enhancing the rate at which it can cross biological membranes (skin/lungs) compared to non-halogenated variants.
PPE Decision Matrix
The following protection standards are non-negotiable for personnel handling this compound in quantities >10 mg.
Glove Selection Protocol
Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated phenols.
| Operational State | Recommended Material | Brand/Model Examples | Breakthrough Time | Rationale |
| Solid Handling (Weighing/Transfer) | Double Nitrile (minimum) | Kimtech Purple / Ansell TouchNTuff | >480 min (Solid) | Solid state diffusion is slow. Double layer prevents micro-tear exposure. |
| Solution Preparation (Dissolving) | Laminate / Multilayer | Ansell Barrier / Silver Shield | >480 min (Liquid) | Phenols in solvent (e.g., DMSO/DCM) permeate nitrile in <10 mins. Laminate is impervious. |
| Spill Cleanup | Viton or Butyl Rubber | Showa Best Viton | >240 min | Thick gauge rubber is required to resist high-concentration saturation. |
Respiratory & Eye Protection[1][2][3][4][5][6]
| Component | Requirement | Technical Justification |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are inadequate . Phenolic compounds can cause irreversible corneal opacity. A sealed goggle prevents dust/vapor entry. |
| Lungs | N95/P100 (Solids) or OV/P100 (Liquids) | The amine tail can generate irritating vapors if the solid hydrolyzes or is heated. Use an Organic Vapor (OV) cartridge if working outside a fume hood. |
| Body | Tyvek Lab Coat + Apron | Cotton lab coats absorb phenols, keeping the toxin against the skin. Use a disposable, non-woven Tyvek layer for significant handling. |
Operational Protocols
Workflow 1: Weighing & Solubilization
Goal: Prevent static dispersal and exothermic runaway.
-
Static Control: Halogenated organic solids are prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.
-
Containment: Perform all weighing inside a certified chemical fume hood . Do not use a benchtop balance unless inside a powder containment enclosure.
-
Solvent Addition:
-
Caution: The amine group is basic. Adding this compound to acidic solvents will generate heat (exothermic neutralization).
-
Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, which can cause splashing.
-
Workflow 2: Decontamination & Emergency Response
The "PEG Protocol" vs. Water Flushing
While Polyethylene Glycol 300/400 (PEG) is the gold standard for pure phenol burns, immediate water flushing is the universal requirement for substituted phenols to dilute the amine component and mechanically remove the solid.
Figure 1: Emergency decontamination logic flow.[1][2][3] Note that for eyes, mechanical flushing is the only safe immediate intervention.
Waste Management & Disposal
Classification: Hazardous Chemical Waste (Halogenated / Toxic).
-
Segregation:
-
DO NOT mix with Oxidizing Acids (Nitric, Perchloric). The amine group can form unstable N-oxides or nitrosamines (carcinogenic).
-
DO NOT mix with strong bases.
-
-
Container Labeling: Must be labeled "Halogenated Organic Waste."
-
Disposal Stream: High-temperature incineration is required to break down the halogenated ring structure.
Disposal Logic Diagram
Figure 2: Waste stream segregation logic. This compound must always enter the Halogenated stream.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Bromo-2-chloro-6-[(dimethylamino)methyl]phenol. Retrieved from
-
Thermo Fisher Scientific. (2025). 4-Bromo-2-chlorophenol Safety Data Sheet. Retrieved from
-
Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Kimberly-Clark Professional. (2023).[4] Nitrile Gloves Chemical Resistance Guide. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
